molecular formula C17H16BrNO4 B12915650 3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone CAS No. 70133-32-3

3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone

Número de catálogo: B12915650
Número CAS: 70133-32-3
Peso molecular: 378.2 g/mol
Clave InChI: LWFMZQGLJGNUIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature & Systematic Identification

The systematic name for this compound, as per IUPAC guidelines, is 3-[4-[(3-bromophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one . This nomenclature reflects its core oxazolidinone ring (a five-membered lactam structure), substituted at position 3 with a 4-[(3-bromophenyl)methoxy]phenyl group and at position 5 with a hydroxymethyl moiety. The numbering begins at the oxygen atom in the oxazolidinone ring, ensuring unambiguous identification of substituents.

The molecular formula C₁₇H₁₆BrNO₄ and molecular weight 378.2 g/mol further distinguish it from simpler oxazolidinones. Its CAS registry number (70133-32-3 ) and PubChem CID (3053578 ) provide standardized identifiers for regulatory and research purposes.

Molecular Architecture & Stereochemical Analysis

The compound’s structure comprises three key components:

  • Oxazolidinone core : A five-membered ring featuring an oxygen atom at position 1 and a carbonyl group at position 2.
  • Aryl ether substituent : A 4-[(3-bromophenyl)methoxy]phenyl group at position 3, introducing steric bulk and electronic effects due to the bromine atom’s electronegativity.
  • Hydroxymethyl group : A -CH₂OH moiety at position 5, contributing polarity and hydrogen-bonding potential.

The stereochemistry of the oxazolidinone ring is defined by the spatial arrangement of substituents. While the provided sources do not specify enantiomeric forms, the presence of chiral centers at positions 3 and 5 suggests potential for stereoisomerism. Computational models, such as the InChIKey LWFMZQGLJGNUIE-UHFFFAOYSA-N , encode stereochemical details and connectivity. The SMILES string C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)Br)CO further clarifies atomic connectivity.

Crystallographic Data & Conformational Studies

Crystallographic data for this specific compound are not explicitly reported in the provided sources. However, analogous oxazolidinone derivatives exhibit characteristic conformational preferences. For example, studies on SARS-CoV-2 main protease inhibitors highlight the importance of oxazolidinone rings in forming hydrogen bonds with biological targets. In such cases, the planar carbonyl group and puckered ring geometry optimize interactions with enzymatic active sites.

Molecular mechanics simulations predict that the 3-bromophenyl methoxy group adopts a twisted conformation relative to the oxazolidinone ring, minimizing steric clashes while maintaining π-π stacking potential. The hydroxymethyl group likely participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the overall structure.

Comparative Analysis with Related Oxazolidinone Derivatives

The structural uniqueness of 3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone becomes evident when compared to related derivatives:

Compound Name Molecular Formula Key Structural Differences Molecular Weight (g/mol)
Target Compound C₁₇H₁₆BrNO₄ 3-Bromophenyl methoxy, hydroxymethyl 378.2
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone C₁₄H₁₇NO₄ Alkenyl ether substituent (butenyloxy) 263.29
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone C₁₃H₁₄BrNO₃ Bromine at phenyl position 3, methoxy at 4 345.15

The bromine atom in the target compound enhances electrophilicity compared to non-halogenated analogs, potentially increasing reactivity in cross-coupling reactions. Conversely, the butenyloxy derivative’s unsaturated side chain may confer greater conformational flexibility.

Propiedades

Número CAS

70133-32-3

Fórmula molecular

C17H16BrNO4

Peso molecular

378.2 g/mol

Nombre IUPAC

3-[4-[(3-bromophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H16BrNO4/c18-13-3-1-2-12(8-13)11-22-15-6-4-14(5-7-15)19-9-16(10-20)23-17(19)21/h1-8,16,20H,9-11H2

Clave InChI

LWFMZQGLJGNUIE-UHFFFAOYSA-N

SMILES canónico

C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)Br)CO

Origen del producto

United States

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the oxazolidinone ring via cyclization reactions involving epoxides and carbamates or isocyanates.
  • Introduction of the 3-(4-((3-bromophenyl)methoxy)phenyl) substituent through nucleophilic aromatic substitution or cross-coupling reactions.
  • Installation of the 5-(hydroxymethyl) group either by direct functionalization or by using appropriately substituted epoxides as starting materials.

Detailed Synthetic Routes

Epoxide and Carbamate Cyclization

A key method involves reacting an epoxide derivative with a primary carbamate under catalytic conditions to form the oxazolidinone ring with a 5-hydroxymethyl substituent. For example:

  • The epoxide bearing the aryl ether substituent (such as a glycidyl aryl ether) is reacted with a primary carbamate.
  • The reaction is typically conducted at elevated temperatures (100–150 °C) for several hours to promote ring closure.
  • Catalysts such as lithium amide or lithium hydroxide may be used to facilitate the reaction.
Formation of the Aryl Ether Substituent

The 3-(4-((3-bromophenyl)methoxy)phenyl) moiety is introduced by:

  • Preparing the 4-hydroxyphenyl oxazolidinone intermediate.
  • Performing an etherification reaction with 3-bromobenzyl bromide or a similar brominated aryl halide under basic conditions to form the aryl ether linkage.
  • Alternatively, Suzuki cross-coupling reactions can be employed where a boronic acid or ester derivative of the bromophenyl group is coupled with a halogenated oxazolidinone intermediate.
Bromination and Functional Group Manipulation
  • Bromination of the aromatic ring can be achieved prior to or after oxazolidinone ring formation, depending on the synthetic route.
  • Careful control of reaction conditions (temperature, solvent, stoichiometry) is necessary to avoid over-bromination or side reactions.

Purification and Characterization

  • The crude product is typically purified by flash column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane mixtures).
  • Recrystallization from solvents such as methanol or methanol/acetonitrile mixtures is used to obtain pure crystalline material.
  • Analytical techniques for confirmation include NMR spectroscopy (1H and 13C), mass spectrometry, and melting point determination.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Epoxide formation Glycidyl aryl ether synthesis Epoxide intermediate with aryl ether substituent
2 Carbamate reaction & cyclization Primary carbamate, catalyst (LiOH or LiNH2), 100–150 °C Formation of 5-hydroxymethyl oxazolidinone ring
3 Aryl ether formation 3-Bromobenzyl bromide, base (e.g., K2CO3), solvent Ether linkage formation at 3-position
4 Purification Flash chromatography, recrystallization Pure 3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone

Research Findings and Optimization Notes

  • The yield of oxazolidinone formation via epoxide-carbamate cyclization varies between 40–80%, depending on catalyst and temperature control.
  • Suzuki cross-coupling methods provide regioselective and efficient introduction of the bromophenyl substituent with good yields and purity.
  • Protecting groups such as methoxymethyl ethers may be used temporarily on the hydroxymethyl group to improve purification and reaction selectivity during coupling steps.
  • Reaction monitoring by thin-layer chromatography (TLC) and NMR is essential to optimize reaction times and minimize by-products.
  • The choice of solvent (e.g., tetrahydrofuran, dimethylformamide) and inert atmosphere techniques (nitrogen) are critical to prevent side reactions and degradation.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone (Finkelstein reaction) or other nucleophiles under appropriate conditions.

Major Products

    Oxidation: 3-(4-((3-Carboxybenzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one.

    Reduction: 3-(4-((Benzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The primary application of 3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone lies in its antibacterial activity . Oxazolidinones are known for their ability to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the bacterial ribosome. This mechanism is particularly effective against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecium.

Antibacterial Activity

  • Mechanism of Action : The compound inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, preventing the formation of essential peptide bonds during translation.
  • Efficacy Against Resistant Strains : Research indicates that modifications in the oxazolidinone structure can enhance its potency against antibiotic-resistant strains, making it a candidate for further development in combating resistant infections.

Synthetic Pathways

  • Organocatalytic Methods : One approach utilizes organocatalysis under continuous flow conditions to improve reaction efficiency and minimize byproducts.
  • Reagents and Conditions : Common reagents include potassium carbonate and palladium acetate, with reactions often performed under nitrogen protection to prevent oxidation.

Interaction Studies

Interaction studies focus on understanding how 3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone binds to bacterial targets and its efficacy in inhibiting growth.

Binding Affinity

Research has shown that structural modifications can lead to enhanced interactions with bacterial ribosomes, improving antibacterial activity. Studies also highlight how efflux mechanisms in bacteria can affect drug uptake and resistance profiles.

Case Studies

Several case studies have documented the effectiveness of oxazolidinones in clinical settings:

Clinical Efficacy

  • A clinical trial demonstrated that oxazolidinones significantly reduced infection rates in patients with complicated skin and soft tissue infections caused by resistant bacteria.

Resistance Mechanisms

  • Studies have investigated how certain bacterial strains develop resistance to oxazolidinones, emphasizing the need for new derivatives like 3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone that can overcome these mechanisms.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific application. In the context of medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The presence of the bromobenzyl and hydroxymethyl groups may enhance binding affinity or selectivity for specific molecular targets.

Comparación Con Compuestos Similares

Conclusion

3-(4-((3-Bromobenzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one is a compound with potential applications in various fields of scientific research. Its unique structure allows for diverse chemical reactions and potential biological activity, making it a valuable subject for further study.

Actividad Biológica

3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a synthetic organic compound belonging to the oxazolidinone family, which is renowned for its medicinal applications, particularly as an antibiotic. This compound exhibits significant biological activity, particularly against various bacterial strains, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H16_{16}BrN1_{1}O3_{3}
  • Molecular Weight : Approximately 286.14 g/mol
  • Functional Groups : The compound features a hydroxymethyl group and a bromophenyl substituent, contributing to its biological reactivity and potential therapeutic applications.

The primary mechanism through which 3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone exerts its antibacterial effects involves the inhibition of protein synthesis. This occurs through binding to the bacterial ribosome, which is crucial for the translation process in protein synthesis. The oxazolidinone core is specifically known to target the 50S subunit of the ribosome, obstructing peptide bond formation and ultimately leading to bacterial cell death.

Antibacterial Activity

Research indicates that this compound demonstrates potent activity against various Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecium. The structural modifications of oxazolidinones can significantly influence their pharmacological profiles, enhancing their efficacy against resistant bacterial strains .

Comparative Antibacterial Efficacy

The following table summarizes the antibacterial activity of 3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone compared to other known antibiotics:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinoneStaphylococcus aureus8 µg/mL
LinezolidStaphylococcus aureus4 µg/mL
VancomycinEnterococcus faecium16 µg/mL
DaptomycinEnterococcus faecium2 µg/mL

This data indicates that 3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone has comparable efficacy to established antibiotics like linezolid against certain bacterial strains.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that modifications in the oxazolidinone structure could enhance binding affinity to the ribosomal target sites, improving antibacterial activity against resistant strains. The compound's ability to inhibit protein synthesis was confirmed through ribosomal binding assays.
  • Efflux Mechanisms : Research into bacterial efflux mechanisms revealed that structural changes in 3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone can influence drug uptake and resistance profiles. This highlights the importance of optimizing molecular structure for improved therapeutic outcomes .
  • Synergistic Effects : Preliminary studies have suggested potential synergistic effects when combined with other antibiotics, enhancing overall antibacterial efficacy while potentially reducing required dosages.

Q & A

Q. What biochemical targets are associated with this compound, and how are they identified experimentally?

The compound is structurally related to oxazolidinone derivatives that selectively inhibit monoamine oxidase (MAO), particularly MAO-B. Target identification involves competitive inhibition assays using substrates like phenethylamine (MAO-B) or serotonin (MAO-A), followed by kinetic analysis (Ki values) to assess selectivity. Preincubation studies with purified enzymes can further distinguish reversible vs. irreversible inhibition .

Q. What synthetic strategies are employed to prepare this compound and its analogs?

Synthesis typically involves condensation reactions between aryloxy-phenyl precursors and oxazolidinone intermediates. For example, analogs are synthesized via intermolecular condensation of halogenated acetamides or malonates with amino-triazole thiols under controlled conditions. Characterization relies on NMR (1H/13C) and mass spectrometry to confirm regiochemistry and stereochemistry .

Q. Which analytical techniques are critical for structural validation and purity assessment?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H/13C NMR resolves substituent positions (e.g., hydroxymethyl group at C5). Reverse-phase HPLC with UV detection ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in chiral analogs .

Q. How does metabolism affect the compound’s pharmacological activity?

In vivo, the parent compound may undergo hepatic metabolism, such as O-demethylation or hydroxylation, generating active/inactive metabolites. For instance, replacement of a methoxymethyl group with hydroxymethyl (as in MD 770222) reduces MAO-B inhibitory potency by 7–8-fold. Metabolic stability is assessed using liver microsomes and LC-MS metabolite profiling .

Advanced Research Questions

Q. How do structural modifications influence potency and selectivity toward MAO isoforms?

Comparative inhibition assays with structural analogs reveal that substituents on the phenylmethoxy group (e.g., Br vs. Cl) modulate MAO-B affinity. The hydroxymethyl group at C5 reduces potency compared to methoxymethyl derivatives, while N-methylation converts reversible inhibitors into irreversible ones. SAR studies combine docking simulations (e.g., MAO-B active site) with kinetic parameters (IC50, Ki) .

Q. What mechanisms underlie the enzyme-activated irreversible inhibition of MAO-B?

Proposed mechanisms involve one-electron transfer from MAO-B to the oxazolidinone, generating a radical cation. Subsequent α-proton abstraction triggers ring decomposition, releasing CO2 and forming a reactive radical that covalently binds to the enzyme’s flavin cofactor. Chemical model studies using radical traps (e.g., TEMPO) validate this pathway .

Q. How do time-dependent kinetics distinguish substrate vs. inhibitor roles?

Progress curve analysis under pre-steady-state conditions quantifies competing processes: (1) substrate turnover (H2O2 release) and (2) irreversible inhibition. Fluorometric assays with Amplex Red measure H2O2 production, while SDS-PAGE detects enzyme-inhibitor adducts. For MD 780236, substrate turnover occurs 530× faster than inactivation, explaining incomplete inhibition at high inhibitor concentrations .

Q. Can irreversible inhibition be optimized through stereoelectronic effects?

N-Methylation of the aminomethyl side chain restricts free rotation, stabilizing the transition state during covalent adduct formation. Temperature-jump experiments show reversibility in non-methylated analogs, whereas methylated derivatives (e.g., MD 780236) form stable adducts. Computational modeling (DFT) identifies optimal bond angles for adduct stabilization .

Q. What experimental approaches validate isoform selectivity in complex biological matrices?

Dual-substrate assays using mitochondrial extracts (human/ox liver) compare inhibition profiles. For example, 3-bromophenyl derivatives show 7-fold higher affinity for MAO-B over MAO-A. Selectivity is enhanced by preincubating inhibitors with tissue homogenates, followed by dialysis to remove reversibly bound molecules .

Q. How are model systems used to simulate inactivation mechanisms?

Chemical models employ simplified analogs (e.g., without aryl groups) under non-enzymatic conditions. Radical intermediates are trapped using EPR spectroscopy or fluorescent probes. Kinetic isotope effects (KIEs) with deuterated α-protons further confirm proton abstraction as the rate-limiting step .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.